

Technical Guide: Physicochemical Properties and Applications of Fmoc-3-aminomethyl-piperidine HCl

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Compound of Interest

Compound Name: 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride

Cat. No.: B1334036

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Introduction

Fmoc-3-aminomethyl-piperidine hydrochloride is a specialized building block utilized primarily in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics and other complex organic molecules. The presence of a piperidine scaffold introduces conformational rigidity and a potential pharmacophore, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminomethyl moiety allows for its orthogonal deprotection under basic conditions. This guide provides a comprehensive overview of its core physicochemical properties, standardized protocols for their determination, and a detailed workflow for its application in peptide synthesis.

Core Physicochemical Properties

Quantitative data for Fmoc-3-aminomethyl-piperidine HCl is primarily available from commercial suppliers. The following table summarizes the key identification and physical properties. It is important to note that some physical properties, such as melting and boiling points, lack extensive documentation in peer-reviewed literature and may represent predicted values.

Property	Value	Source
Chemical Name	9H-fluoren-9-ylmethyl (piperidin-3- ylmethyl)carbamate hydrochloride	N/A
CAS Number	1159826-46-6	[1]
Molecular Formula	C ₂₁ H ₂₅ CIN ₂ O ₂	[1]
Molecular Weight	372.88 g/mol	[1]
Appearance	White to off-white solid	Supplier Data
Purity	Typically ≥95% (HPLC)	Supplier Data
Boiling Point	509.2°C at 760 mmHg (Predicted)	N/A
Flash Point	261.7°C (Predicted)	N/A

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of experimental data, this section outlines standard laboratory protocols for determining the key physicochemical properties of Fmoc-3-aminomethyl-piperidine HCl.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered Fmoc-3-aminomethyl-piperidine HCl is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.

- Procedure:
 - A rapid heating run is performed to determine an approximate melting range.
 - A fresh sample is then heated at a slower rate (1-2°C per minute) starting from approximately 15°C below the estimated melting point.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Profile

Understanding the solubility is crucial for selecting appropriate solvent systems for reactions and purification.

Methodology:

- Solvent Selection: A range of common laboratory solvents should be tested, including water, dichloromethane (DCM), N,N-dimethylformamide (DMF), methanol, and acetonitrile.
- Procedure:
 - To a known mass (e.g., 10 mg) of Fmoc-3-aminomethyl-piperidine HCl in a vial, the solvent is added incrementally at a constant temperature (e.g., 25°C).
 - The mixture is vortexed after each addition until the solid is fully dissolved.
 - Solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). Given its hydrochloride salt form, solubility in polar and protic solvents is anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment.

Methodology:

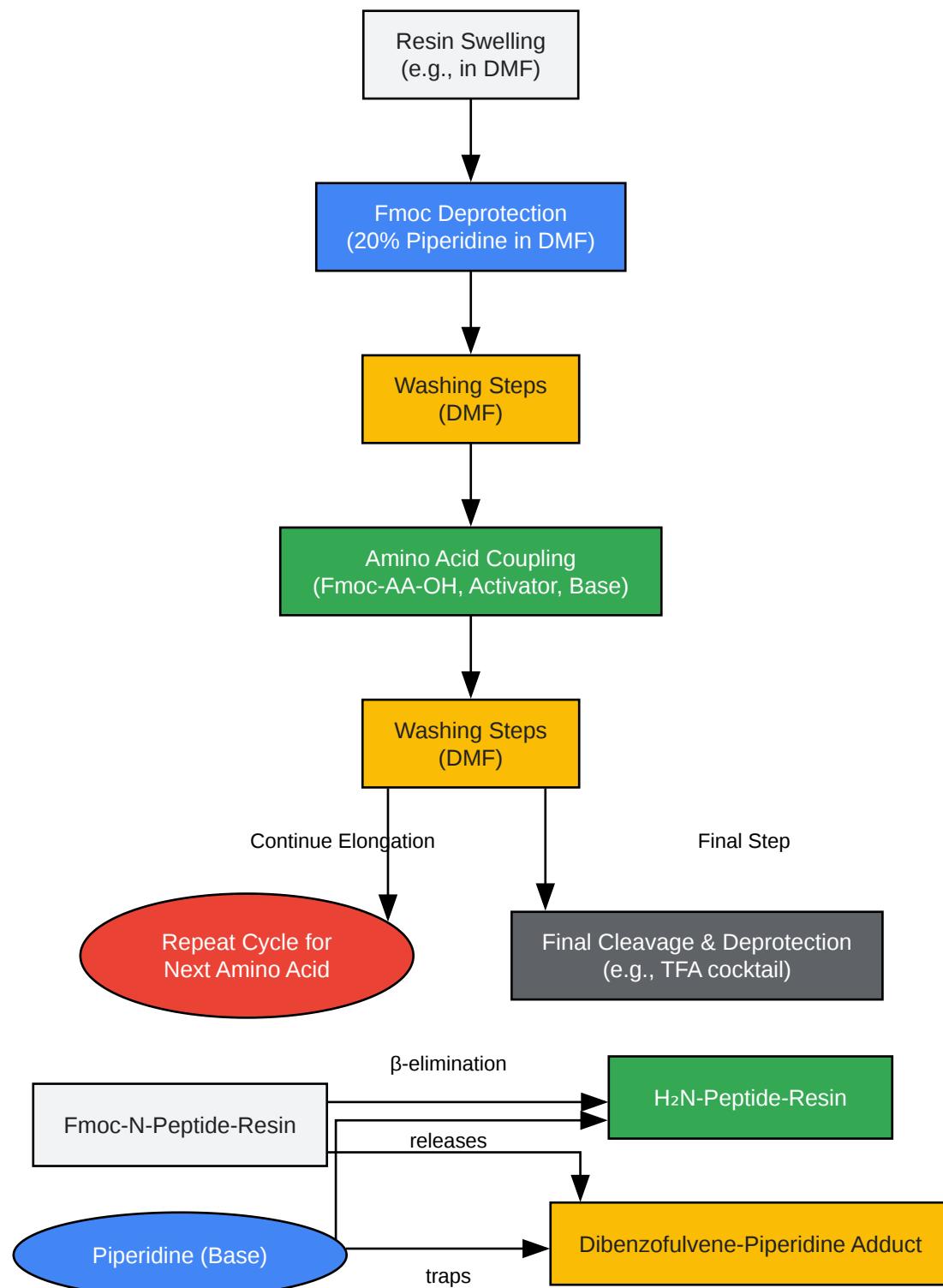
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ¹H NMR: Provides information on the number of different types of protons and their local chemical environments. Expected signals would include those from the fluorenyl, piperidine, and methylene linker protons.
 - ¹³C NMR: Provides information on the number of different types of carbon atoms.
 - Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous signal assignment.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-aminomethyl-piperidine HCl serves as a non-canonical building block to introduce a piperidine moiety into a peptide sequence. The following section details a representative workflow for its incorporation.

General Workflow for SPPS

The following diagram illustrates the key steps in a standard Fmoc-based solid-phase peptide synthesis cycle.

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References

- 1. luxembourg-bio.com [luxembourg-bio.com]
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